molecular formula C6H9N3 B2829432 1-cyclopropyl-1H-imidazol-2-amine CAS No. 1540194-36-2

1-cyclopropyl-1H-imidazol-2-amine

Cat. No.: B2829432
CAS No.: 1540194-36-2
M. Wt: 123.159
InChI Key: USCWQOHKTHMBHG-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCWQOHKTHMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Imidazole and Cyclopropyl Moieties in Contemporary Chemical Research

The imidazole (B134444) ring and the cyclopropyl (B3062369) group are two structural motifs that individually play crucial roles in modern chemical research, particularly in the field of drug discovery and development.

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. nih.govresearchgate.net Its prevalence in natural products like the amino acid histidine and in synthetic drugs highlights its therapeutic importance. wikipedia.orgnih.gov The two nitrogen atoms in the imidazole ring can participate in hydrogen bonding, which can enhance the water solubility of molecules, a desirable property for pharmaceutical agents. nih.gov Furthermore, the imidazole core can act as an attractive binding site for various biological targets. nih.gov This versatility has led to the development of imidazole-containing compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov

The cyclopropyl group , a three-membered carbocyclic ring, is increasingly utilized in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. iris-biotech.descientificupdate.com Its rigid structure can introduce conformational constraints, helping to position other functional groups for optimal binding to a target receptor. iris-biotech.de The incorporation of a cyclopropyl moiety can also enhance metabolic stability, increase potency, and reduce off-target effects. scientificupdate.comacs.orgnih.gov For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can improve a molecule's metabolic profile. iris-biotech.de The unique electronic properties of the cyclopropyl ring, including its partial double-bond character, also contribute to its utility in modulating the reactivity and pharmacokinetic properties of molecules. fiveable.me

Overview of 1 Cyclopropyl 1h Imidazol 2 Amine Within Heterocyclic Chemistry

1-Cyclopropyl-1H-imidazol-2-amine belongs to the class of heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring. Specifically, it is a derivative of 2-aminoimidazole, a substructure that has been the focus of significant research.

The synthesis of such compounds often involves multi-step organic reactions. While specific synthesis details for this compound are not extensively published in mainstream literature, general methods for creating similar 2-aminoimidazoles often rely on condensation reactions or the decoration of pre-existing imidazole (B134444) derivatives. mdpi.com For example, the reaction of an α-haloketone with guanidine (B92328) is a common method for constructing the 2-aminoimidazole core. mdpi.com

Historical Development of Research on Imidazole Based Amines

The history of imidazole (B134444) chemistry dates back to 1858 when German chemist Heinrich Debus first synthesized the imidazole ring. nih.govtsijournals.com However, various derivatives had been discovered even earlier in the 1840s. nih.gov The initial synthesis involved the reaction of glyoxal (B1671930) and ammonia (B1221849), and while the yields were low, this method is still used for creating C-substituted imidazoles. nih.govtsijournals.com

The significance of imidazole in biological systems became evident with the discovery of the amino acid histidine, which contains an imidazole side chain. wikipedia.orgbritannica.com This discovery spurred further research into the biological roles and therapeutic potential of imidazole-containing compounds.

The development of cimetidine, a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers, marked a major milestone in the history of imidazole-based drugs and highlighted the therapeutic potential of this heterocyclic system. nih.gov This success story fueled the exploration of other imidazole derivatives for various medicinal applications.

Research into 2-aminoimidazoles, a subclass to which 1-cyclopropyl-1H-imidazol-2-amine belongs, has also seen significant progress. These compounds have been identified as valuable pharmacophores and bioisosteres of guanidine (B92328), leading to their investigation for a range of biological activities. mdpi.com For instance, 2-aminoimidazole derivatives have been studied as potential inhibitors of enzymes like arginase and for their ability to disrupt bacterial biofilms. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 1 Cyclopropyl 1h Imidazol 2 Amine Analogues

Systematic Modification of the Cyclopropyl (B3062369) Ring and its Influence on Activity

The cyclopropyl group, a small, strained ring system, plays a significant role in the biological activity of these imidazole (B134444) derivatives. Its unique conformational and electronic properties can profoundly influence how the molecule interacts with its biological target. Systematic modifications of this ring have been a key area of investigation to probe the spatial and electronic requirements for optimal activity.

Research has shown that the size and lipophilicity of the cycloalkyl group at the N-1 position of the imidazole ring are critical determinants of potency. In some instances, increasing the ring size from cyclopropyl to cyclobutyl or cyclopentyl has been shown to enhance biological activity. This suggests that a larger, more lipophilic group may lead to improved interactions within a hydrophobic pocket of the target protein. For example, in a series of pyrimidin-4-amine derivatives, cyclopropyl and cyclobutyl analogues demonstrated potent inhibition of the USP1/UAF1 deubiquitinase, though without an improvement in metabolic stability in that specific series. acs.org

Conversely, the introduction of substituents onto the cyclopropyl ring itself can modulate activity. The placement of small alkyl or polar groups can alter the molecule's conformation and its ability to form key interactions. These modifications can also impact metabolic stability, a crucial parameter in drug design. For instance, the replacement of an isopropyl group with a cyclopropyl moiety has been explored to address issues of metabolic hydroxylation. acs.org

Table 1: Influence of Cycloalkyl Ring Size on Biological Activity

Compound ID N-1 Substituent Target Activity (IC50)
71 Cyclopropyl USP1/UAF1 180 nM acs.org
76 Cyclobutyl USP1/UAF1 180 nM acs.org

This table illustrates how variations in the cycloalkyl ring size at the N-1 position can impact the inhibitory potency against a specific biological target.

Impact of Substituents on the Imidazole Ring on Biological Profiles

The imidazole ring is a versatile heterocycle, and its substitution pattern offers a rich avenue for SAR exploration. The electronic nature and steric bulk of substituents at various positions on the imidazole ring can dramatically alter a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Substitutions at the C4 and C5 positions of the imidazole ring have been shown to be particularly important. The introduction of various functional groups, such as halogens, alkyl chains, and aromatic rings, can influence the molecule's interaction with the target protein. For instance, in the context of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia, extensive SAR studies on related benzimidazole (B57391) derivatives have highlighted the importance of specific substitution patterns for achieving high potency. tandfonline.com While not directly 1-cyclopropyl-1H-imidazol-2-amine, these studies on related imidazole-containing scaffolds provide valuable insights into the types of substituents that are likely to be favorable.

The electronic properties of the substituents are also a key consideration. Electron-donating or electron-withdrawing groups can modulate the pKa of the imidazole ring, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding or other electrostatic interactions with the target.

Table 2: Effect of Imidazole Ring Substituents on Biological Activity

Compound Class Substitution Pattern Target(s) General Activity Trend
Benzimidazole Derivatives Varied substituents at C5 FLT3, FLT3-D835Y Potency highly dependent on the nature of the substituent tandfonline.com
Imidazole-based Hybrids Fused or linked heterocyclic systems Various bacteria Activity influenced by the nature of the linked pharmacophore mdpi.com

This table provides a general overview of how modifications to the imidazole ring system can influence biological outcomes across different therapeutic targets.

The Role of the 2-Amino Group in Ligand-Target Interactions

The 2-amino group is a crucial functional group in the this compound scaffold, often acting as a key hydrogen bond donor in interactions with the biological target. Its basicity and ability to form directional hydrogen bonds are frequently essential for high-affinity binding.

SAR studies often involve modification of this amino group to probe its importance. For example, converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, can help to elucidate its role. In many cases, these modifications lead to a significant loss of activity, confirming the critical nature of the NH2 group. For instance, in the development of inhibitors for Trypanosoma cruzi, the introduction of various substituents on a piperidine (B6355638) linker attached to a related pyrazol-5-one core showed that the nature of the amine and its substituents was critical for potency. frontiersin.org This highlights the general principle that the amino group's environment and substitution are key to activity.

The ability of the 2-amino group to act as a hydrogen bond donor is a recurring theme in the SAR of imidazole-based compounds. drugdesign.org This interaction often serves to anchor the ligand within the active site of the target protein, providing a significant portion of the binding energy.

Stereochemical Considerations in SAR for Cyclopropyl-Imidazole Systems

The introduction of stereocenters into a molecule can have a profound impact on its biological activity. In the case of cyclopropyl-imidazole systems, stereochemistry can arise from substituents on the cyclopropyl ring or from other chiral centers within the molecule.

The rigid nature of the cyclopropyl ring means that substituents can exist in specific spatial arrangements (cis/trans isomers). The relative orientation of these substituents can be critical for fitting into the binding site of a target protein. For example, in studies of 2-(1H-imidazol-4-yl)cyclopropylamine, a related cyclopropyl-imidazole compound, the trans-cyclopropylhistamine enantiomers showed different levels of activity at the histamine (B1213489) H3 receptor, with the (1S,2S)-enantiomer being more potent. nih.gov This demonstrates that the stereochemistry of the cyclopropyl ring can be a key determinant of biological activity.

The synthesis and separation of individual stereoisomers are therefore essential for a thorough understanding of the SAR. This allows for the determination of the absolute configuration that confers the highest potency and selectivity, guiding the design of more effective and specific therapeutic agents.

Table 3: Stereochemical Influence on Histamine H3 Receptor Activity

Compound Configuration Receptor Activity (pD2)
VUF 5297 (1S,2S)-Cyclopropylhistamine Rat Cortex H3 7.1 nih.gov
VUF 5296 (1R,2R)-Cyclopropylhistamine Rat Cortex H3 ~1 order of magnitude less active nih.gov

This table highlights the significant impact of stereochemistry on the biological activity of a cyclopropyl-imidazole derivative.

Bioisosteric Replacements and Their Effects on Ligand Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. In the context of this compound analogues, bioisosteric replacements can be used to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties.

The cyclopropyl group itself can be considered a bioisostere of other small alkyl groups, such as an isopropyl group. This substitution can be made to block metabolic oxidation at a particular site. acs.org Other potential bioisosteric replacements for the cyclopropyl ring could include other small, strained ring systems or functional groups that mimic its size and electronic character.

The imidazole ring can also be replaced by other five-membered heterocycles, such as oxazoles or pyrazoles, to explore the importance of the nitrogen atoms and their positions. drugdesign.org Similarly, the 2-amino group could be replaced by other hydrogen-bonding functionalities to probe the specific requirements of the ligand-target interaction. The success of such replacements depends on the specific biological target and the nature of the binding pocket.

Development of Pharmacophore Models for Cyclopropyl-Imidazole Scaffolds

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. The development of such models for cyclopropyl-imidazole scaffolds is a crucial step in understanding their SAR and in designing new, more potent analogues.

These models are typically generated based on the structures of a series of active compounds and their biological data. They highlight the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their required spatial arrangement. For example, pharmacophore models have been developed for various kinase inhibitors, which often feature imidazole or related heterocyclic cores. mdpi.comresearchgate.net These models typically include features like hydrogen bond donors interacting with the hinge region of the kinase, and hydrophobic groups occupying specific pockets.

By mapping the SAR data onto a 3D pharmacophore model, researchers can gain a deeper understanding of the key interactions driving biological activity. This knowledge can then be used to guide virtual screening campaigns to identify new compounds with the desired activity profile or to direct the synthesis of novel analogues with improved properties. The development of pharmacophore models for histamine H3 receptor agonists has also been a key area of research, with models highlighting the importance of a basic nitrogen atom and a specific distance to an aromatic ring system. nih.govresearchgate.net

Role of 1 Cyclopropyl 1h Imidazol 2 Amine As a Versatile Chemical Scaffold and Building Block

Precursor in Multicomponent Reactions and Complex Molecule Synthesis

The structural features of 1-cyclopropyl-1H-imidazol-2-amine make it an ideal precursor for multicomponent reactions. These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient in generating molecular diversity. The amine and imidazole (B134444) functionalities of the compound can participate in various bond-forming reactions, allowing for the construction of larger and more intricate molecular architectures.

For instance, the imidazole ring system is a key component in many biologically active compounds. The presence of the cyclopropyl (B3062369) group can enhance the metabolic stability and binding affinity of resulting molecules. Researchers have utilized derivatives of this scaffold in the synthesis of complex heterocyclic compounds with potential applications in various fields of chemistry and pharmacology.

Component in the Generation of Compound Libraries for Screening Efforts

In the quest for new drugs and biologically active molecules, the generation of large and diverse compound libraries for high-throughput screening is a critical step. The this compound scaffold is well-suited for this purpose. By systematically modifying the core structure through various chemical reactions, a vast array of related compounds can be synthesized.

These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. The imidazole core is a common motif in many known drugs, and the cyclopropyl group adds a degree of rigidity and lipophilicity that can be advantageous for biological interactions. For example, screening libraries containing this scaffold have been used to identify potential kinase inhibitors and other targeted therapies.

Utility in Agrochemical Research for Biologically Active Compounds

The unique structural characteristics of this compound, specifically the combination of a cyclopropyl group and an imidazole ring, position it as a compound of interest in the exploration of new agrochemicals. While specific research on this exact molecule in agrochemical applications is not extensively documented in publicly available literature, the well-established biological activities of both the imidazole and cyclopropyl moieties in fungicides, herbicides, and insecticides suggest its potential as a versatile scaffold.

The imidazole ring is a core component of numerous antifungal agents, owing to its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Derivatives of imidazole are known to be effective against a broad spectrum of plant-pathogenic fungi. smolecule.com For instance, the synthesis of various imidazole-based Schiff base ligands has been explored for their activity against fungal species like Candida albicans. core.ac.uk

The cyclopropyl group is also a known pharmacophore in various pesticides. Its inclusion in a molecule can enhance metabolic stability and target-binding affinity. Patents for insecticidal compounds sometimes feature a cyclopropyl group as a key substituent. epo.org For example, certain insecticidal compounds with a cyclopropyl or cyclopropylmethyl group have been described. epo.org Similarly, some herbicidal derivatives incorporate a cyclopropyl moiety, which has been shown to influence their activity. mdpi.comsigmaaldrich.cn

Given these precedents, this compound can be considered a valuable building block for generating novel agrochemical candidates. The 2-amino group on the imidazole ring provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The exploration of derivatives of (1-cyclopropyl)cyclopropylamine has been noted for its relevance in developing pest control agents. smolecule.com

Table 1: Examples of Biologically Active Moieties Related to this compound

MoietyClass of AgrochemicalExample of Related Compound Activity
ImidazoleFungicideInhibition of ergosterol biosynthesis smolecule.com
CyclopropylInsecticide, HerbicideEnhanced metabolic stability and binding affinity epo.orgmdpi.com
2-AminoimidazoleGeneral BiocidalPrecursor for various biologically active compounds core.ac.uk

Contributions to Materials Science through Polymer and Coating Synthesis

In the realm of materials science, this compound holds potential as a monomer or an additive in the synthesis of novel polymers and coatings. The presence of a primary amine and the imidazole ring offers multiple sites for polymerization and cross-linking reactions.

The 2-amino group can readily participate in condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The resulting polymers would incorporate the unique cyclopropyl-imidazole moiety into their backbone, potentially imparting desirable properties such as enhanced thermal stability, improved adhesion, and specific chemical resistance. The imidazole ring itself can act as a curing agent for epoxy resins or participate in the formation of metal-organic frameworks (MOFs).

While direct research on the use of this compound in polymer and coating synthesis is not widely reported, the applications of related imidazole compounds are indicative of its potential. Imidazole derivatives have been explored in the development of:

Corrosion-resistant coatings: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

Biocompatible polymers: The imidazole group is a component of the amino acid histidine, suggesting that polymers incorporating this moiety may exhibit good biocompatibility for medical and biomedical applications.

Specialty polymers with unique electronic properties: The aromatic nature of the imidazole ring can contribute to the conductivity and electro-optical properties of polymers.

The incorporation of the cyclopropyl group could further enhance the physical properties of the resulting materials. The rigid, strained ring structure of the cyclopropyl group can influence the polymer's chain packing and morphology, potentially leading to materials with higher glass transition temperatures and modified mechanical properties.

Table 2: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compoundExpected Properties of Resulting Material
Polymer SynthesisMonomer in condensation polymerizationEnhanced thermal stability, improved adhesion
Coating FormulationsAdditive for corrosion resistanceProtective film formation on metal surfaces
Epoxy ResinsCuring agentCross-linked, durable thermoset material
Metal-Organic FrameworksOrganic linkerPorous materials for catalysis and separation

Advanced Research Directions and Future Perspectives for 1 Cyclopropyl 1h Imidazol 2 Amine

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2-aminoimidazoles (2-AIs), including 1-cyclopropyl-1H-imidazol-2-amine, is at the forefront of this green revolution. A significant innovation is the use of Deep Eutectic Solvents (DESs) as an alternative to traditional volatile organic compounds (VOCs) like toluene, DMF, or THF. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride (ChCl) combined with urea (B33335) or glycerol, which are biodegradable, non-flammable, and have low toxicity. mdpi.com

Research has demonstrated that one-pot, two-step syntheses of 2-AIs in DESs are highly efficient. mdpi.comresearchgate.netnih.gov These methods, which typically involve the reaction of an α-chloroketone with a guanidine (B92328) derivative, show a marked reduction in reaction times—from 10-12 hours in conventional solvents to just 4-6 hours in DESs. mdpi.comresearchgate.net Furthermore, these green approaches can be conducted under ambient air, eliminating the need for an inert argon atmosphere. mdpi.com The use of a ChCl-urea DES mixture not only facilitates a high-yield reaction but also allows for a simplified work-up, where the product can often be isolated by simple filtration, and the solvent can be recycled. mdpi.comresearchgate.netdntb.gov.ua Another green approach involves the use of nanocatalysts to promote the synthesis of 2-aminoimidazole derivatives in an environmentally friendly manner. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis of 2-Aminoimidazoles

FeatureConventional Synthesis (in VOCs)Green Synthesis (in DESs)
Solvents Toluene, DMF, THF (Toxic, Volatile)Choline Chloride/Urea (Biodegradable, Low Volatility) mdpi.com
Reaction Time 10–12 hours mdpi.com4–6 hours mdpi.comresearchgate.net
Atmosphere Inert (Argon) mdpi.comAmbient Air mdpi.com
Work-up Complex extraction and purificationSimple filtration, crystallization mdpi.comdntb.gov.ua
Solvent Recycling DifficultFeasible mdpi.comdntb.gov.ua

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Chemists are continually exploring new ways to construct and functionalize the 2-aminoimidazole core, leading to the discovery of novel reactivity patterns. One such advancement is the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This method is significant because it forms both a carbon-nitrogen and a carbon-carbon bond in a single annulation step, allowing for the direct installation of various aryl groups at the C4 position of the imidazole (B134444) ring. nih.govacs.org This strategy has been successfully applied to the total synthesis of marine alkaloids like preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. acs.org

Domino reactions represent another frontier, where 2-aminoimidazoles react with aldehydes and active methylene (B1212753) compounds in a multicomponent cascade. beilstein-journals.org These reactions can yield complex and previously unexplored heterocyclic systems, such as pyrrolo[1,2-c]imidazoles and their spiro-derivatives, which are analogues of marine alkaloids. beilstein-journals.org

Furthermore, unconventional transformations are being used to create novel isosteres of biologically important molecules. For instance, a microwave-assisted, three-component reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide (B42294) produces 4-aminoimidazo[1,2-a] mdpi.comdntb.gov.uasmolecule.comtriazines. rsc.orgrsc.org These products are 5-aza-7-deaza isosteres of adenine (B156593), a fundamental component of DNA and RNA, opening up new avenues for creating purine-like scaffolds for drug discovery. rsc.org

Integration with Artificial Intelligence and Machine Learning for Compound Design

A specific application involves building QSAR models for imidazole-containing scaffolds. For example, researchers have used AI algorithms to select molecular descriptors and construct a predictive model for the anti-melanoma activity of imidazo[1,2-a]pyridine (B132010) derivatives. scielo.br Techniques such as the Artificial Bee Colony (ABC) algorithm are employed to identify the most relevant structural features for biological activity from a vast matrix of possibilities. scielo.br

These computational models allow for the rapid in silico evaluation of thousands of potential derivatives of a lead compound like this compound. By predicting their efficacy and pharmacokinetic properties, AI and ML can guide chemists to synthesize only the most promising candidates, saving significant time and resources. nih.gov Deep learning methods, in particular, show great promise for predicting molecular properties and even generating entirely new molecular structures with desired characteristics. nih.gov

Expansion of Biological Target Space and Therapeutic Applications

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net Advanced research aims to expand this target space by creating novel derivatives of this compound. The versatility of this core structure allows for its development into inhibitors for a diverse range of enzymes and receptors.

Known biological activities of the 2-aminoimidazole class include:

Antimicrobial and Anti-biofilm Activity : Many marine alkaloids containing the 2-AI moiety exhibit potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting biofilm formation. researchgate.net

Enzyme Inhibition : Derivatives have been identified as inhibitors of human β-secretase (BACE1), which is relevant to Alzheimer's disease, and epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov The 5-aza-7-deaza-adenine isosteres derived from 2-AIs have shown potential as inhibitors of phosphodiesterase 2 (PDE2) and various kinases. rsc.org

Receptor Antagonism : Modifications of the 2-AI scaffold have led to the discovery of potent and selective antagonists for the human adenosine (B11128) A3 receptor, which is implicated in inflammatory diseases and cancer. rsc.org

Future research will likely focus on modifying the substituents on the cyclopropyl (B3062369), imidazole, and amine groups to precisely target other proteins implicated in disease, potentially including those involved in neurological disorders, leishmaniasis, and various cancers. ontosight.ai

Synergistic Research with Nanotechnology and Supramolecular Chemistry

The intersection of research on this compound with nanotechnology and supramolecular chemistry offers exciting future possibilities.

In the realm of nanotechnology , the use of nanocatalysts for the synthesis of 2-aminoimidazole derivatives is a prime example of synergy. researchgate.net These catalysts can enhance reaction efficiency and selectivity under environmentally friendly conditions, contributing to the goals of green chemistry. Future work could explore the use of nanoparticles for the targeted delivery of 2-aminoimidazole-based drugs, potentially increasing their efficacy while minimizing side effects.

Supramolecular chemistry , which studies chemical systems composed of multiple molecules, is also highly relevant. The 2-aminoimidazole core is rich in hydrogen bond donors and acceptors, making it an excellent building block for creating self-assembling systems. Research on the crystal structures of 2-AI derivatives has revealed the formation of complex supramolecular assemblies, such as double-layers held together by networks of hydrogen bonds. rsc.orgrsc.org These interactions are crucial for molecular recognition at biological targets. Understanding and controlling these non-covalent interactions could lead to the design of new materials, sensors, or highly specific therapeutic agents that assemble in situ.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-1H-imidazol-2-amine, and how can purity be validated?

  • Methodology : Use multi-step organic synthesis involving cyclopropane ring formation via [2+1] cycloaddition, followed by imidazole ring closure. Purification via column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water mobile phase). Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Key Data : For structurally similar imidazole derivatives, HPLC purity ≥98% is achievable with retention times calibrated against standards .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and imidazole protons (δ ~6.5–7.5 ppm). Compare with PubChem data for analogous compounds .
  • IR : Identify N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) using reference spectra from NIST databases .
    • Validation : Cross-reference with computed spectral data from density functional theory (DFT) .

Q. What experimental conditions affect the stability of this compound in solution?

  • Methodology : Conduct accelerated stability studies under varying pH (2–12), temperatures (4°C–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and LC-MS.
  • Recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid aqueous solutions at extreme pH due to imidazole ring hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Validate against experimental redox potentials or X-ray crystallography .
  • Applications : Predict reactivity in nucleophilic/electrophilic reactions or ligand-metal interactions .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Methodology :

  • Dose-Response Curves : Test across multiple concentrations (nM–µM) to identify non-linear effects.
  • Orthogonal Assays : Combine enzyme inhibition (e.g., BRAF kinase assays) with cell viability (MTT assays) to confirm mechanism-specific activity .
    • Case Study : For V600EBRAF inhibitors, IC50 discrepancies arise from assay conditions (e.g., ATP concentration). Standardize protocols using reference compounds .

Q. How do structural modifications (e.g., substituent position) impact the pharmacological profile of this compound?

  • Methodology : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and compare via:

  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • ADMET Properties : Computational prediction (e.g., SwissADME) followed by experimental validation (Caco-2 permeability, microsomal stability) .

Q. What experimental and computational approaches identify metabolic pathways of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
    • Outcome : Prioritize stable metabolites for toxicology studies .

Q. How can stereochemical effects influence the bioactivity of this compound derivatives?

  • Methodology :

  • Chiral Synthesis : Use enantioselective catalysis (e.g., Sharpless epoxidation) to produce stereoisomers.
  • Activity Comparison : Test isomers in biological assays (e.g., IC50 differences >10-fold indicate stereospecificity) .
    • Validation : X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .

Handling and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • Use fume hoods for synthesis/purification to avoid inhalation.
  • Wear nitrile gloves and PPE; compound may cause skin irritation (refer to SDS for LD50 data) .
    • Waste Disposal : Neutralize acidic/basic residues before incineration .

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